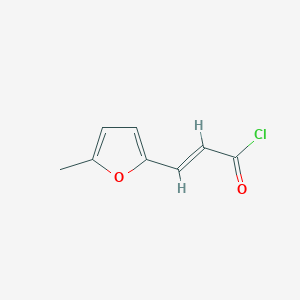

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

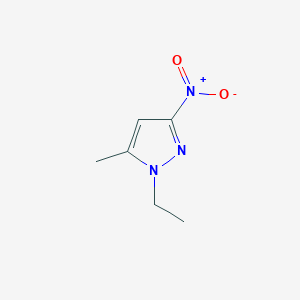

The compound “(2E)-3-(5-Methyl-2-furyl)acryloyl chloride” is a complex organic molecule. It likely contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The “5-Methyl” indicates a methyl group attached to the 5th position of this ring. The “2-furyl” suggests the presence of a furan ring at the 2nd position. The “acryloyl chloride” part implies the presence of an acryloyl group (a three-carbon chain with a double bond between the first two carbons and a single bond to a chlorine atom).

Aplicaciones Científicas De Investigación

Synthesis of Furan Derivatives

Furan derivatives, including compounds related to “(2E)-3-(5-Methyl-2-furyl)acryloyl chloride,” have been extensively studied for their chemical properties and potential applications. Saikachi and Suzuki (1958, 1959) synthesized a range of 3-(5-nitro-2-furyl) acrylamides by condensing 3-(5-nitro-2-furyl) acryloyl chloride with various amines, exploring their antibacterial activities and solubility properties. These studies are foundational in understanding the reactivity and potential biological applications of furan derivatives (Saikachi & Suzuki, 1958) (Saikachi & Suzuki, 1959).

Chemical Transformations and Reactions

Zubkov et al. (2009) studied the interaction between 1-furyl-1,2,3,4-tetrahydroisoquinolines and unsaturated acids derivatives, including acryloyl, methacryloyl, and crotonoyl chloride. This research highlights the potential of furan derivatives in synthesizing complex organic molecules through intramolecular Diels–Alder reactions, providing a pathway to construct isoindolo[1,2-a]isoquinoline alkaloids (Zubkov et al., 2009).

Applications in Material Science

Raval, Patel, and Vyas (2002) conducted research on synthesizing and characterizing composites made from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile, which are related to the acryloyl chloride compound . Their work on glass fiber reinforced composites (GFRC) provides insights into the applications of furan derivatives in developing materials with specific mechanical, electrical, and chemical properties (Raval, Patel, & Vyas, 2002).

Pharmaceutical Research Applications

Furan derivatives have also been explored for their potential pharmaceutical applications. Lei et al. (1963) synthesized β-(5-nitro-2-furyl) acrylamides and esters from β-(5-nitro-2-furyl) acryloyl chloride and screened them for anthelmintic activity against Schistosomiasis Japonica. Their work demonstrates the potential medicinal applications of these compounds, highlighting their relevance in developing treatments for parasitic infections (Lei et al., 1963).

Propiedades

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVMEYJIQAAXGD-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)

![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide](/img/structure/B2883583.png)

![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)

![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)

![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)

![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)